molecular formula C15H18O6 B1323772 Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate CAS No. 951888-46-3

Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate

Cat. No. B1323772
CAS RN: 951888-46-3
M. Wt: 294.3 g/mol
InChI Key: YSIROEGHQHTDTF-UHFFFAOYSA-N
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Description

The compound is an ester with a benzoyl group attached to a methoxy group and a dioxane ring. Dioxanes are cyclic ethers that are often used as solvents in organic synthesis .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as esterification, etherification, and acylation .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would depend on the specific structure of the compound .

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate and related compounds are often synthesized as intermediates or end products in organic chemistry. For example, a study on the synthesis of ethyl 2-ethoxycarbonyl-3,5-dioxohexanoate demonstrates complex synthetic routes involving similar compounds (KashimaChoji et al., 1973).

Medicinal Chemistry and Pharmacology

  • Although specifically avoiding drug use and side effects, it's notable that compounds with similar structures have been evaluated for their pharmacological properties. For instance, novel furanyl derivatives from red seaweed with significant anti-inflammatory and antioxidative effects in various in vitro models have been studied (Fasina Makkar & K. Chakraborty, 2018).

Polymer Science and Materials

  • These compounds are also involved in the synthesis of polymers and materials. A study on the synthesis, characterization, and application of a bifunctional coupler containing a five- and a six-membered ring carbonate exemplifies this application (Yingchun He et al., 2011).

Organic Chemistry and Molecular Studies

  • They play a role in understanding molecular stabilities and conformations. For example, molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors help in understanding the anti-cancer properties of these compounds (A. Karayel, 2021).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

Safety and hazard information would typically be provided by material safety data sheets (MSDS) for the specific compound .

properties

IUPAC Name

ethyl 2-[5-(1,3-dioxan-2-yl)-2-methoxyphenyl]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O6/c1-3-19-14(17)13(16)11-9-10(5-6-12(11)18-2)15-20-7-4-8-21-15/h5-6,9,15H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIROEGHQHTDTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=CC(=C1)C2OCCCO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001203142
Record name Ethyl 5-(1,3-dioxan-2-yl)-2-methoxy-α-oxobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001203142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951888-46-3
Record name Ethyl 5-(1,3-dioxan-2-yl)-2-methoxy-α-oxobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(1,3-dioxan-2-yl)-2-methoxy-α-oxobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001203142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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